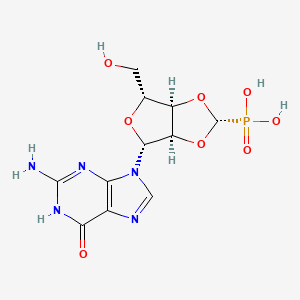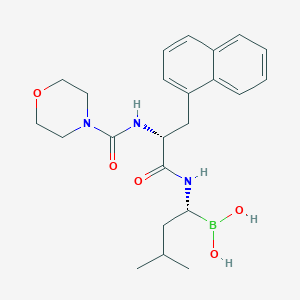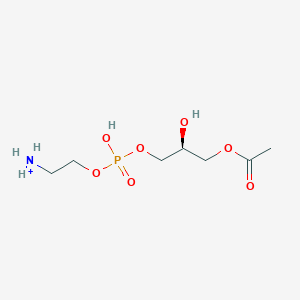![molecular formula C28H57N7O14 B10759445 2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)
2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin involves multiple steps. The reaction conditions typically involve the use of protective groups to ensure selective reactions at desired positions .
Chemical Reactions Analysis
2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin involves its interaction with bacterial ribosomal RNA . By binding to the 16S ribosomal RNA, the compound inhibits protein synthesis, leading to the death of bacterial cells . This mechanism is similar to that of other aminoglycoside antibiotics .
Comparison with Similar Compounds
2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin is unique due to its specific structural modifications. Similar compounds include:
Paromomycin: An aminoglycoside antibiotic used to treat intestinal amebiasis.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: A widely used aminoglycoside antibiotic for treating various bacterial infections.
The uniqueness of 2’'-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other aminoglycosides .
Properties
Molecular Formula |
C28H57N7O14 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-4-[2-(3-aminopropylamino)ethoxy]-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C28H57N7O14/c29-2-1-3-35-4-5-43-25-23(48-26-15(33)20(41)18(39)12(7-30)44-26)14(9-37)46-28(25)49-24-17(38)10(31)6-11(32)22(24)47-27-16(34)21(42)19(40)13(8-36)45-27/h10-28,35-42H,1-9,29-34H2/t10-,11+,12+,13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
FJVLHNJZMYGVLT-XXJRHLBLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)OCCNCCCN)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)OCCNCCCN)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide](/img/structure/B10759373.png)
![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
![[4-(3-Aminomethyl-phenyl)-piperidin-1-YL]-(5-phenethyl-pyridin-3-YL)-methanone](/img/structure/B10759396.png)
![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)

![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)


![4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)

![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)


